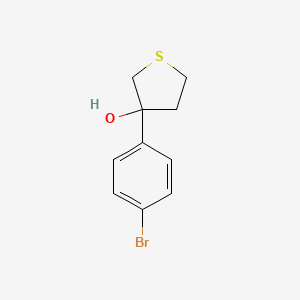
3-(4-Bromophenyl)thiolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)thiolan-3-ol is an organic compound with the molecular formula C10H11BrOS It is characterized by the presence of a bromophenyl group attached to a thiolan-3-ol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)thiolan-3-ol typically involves the reaction of 4-bromobenzyl chloride with thiolane-3-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)thiolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: The major products are 3-(4-bromophenyl)thiolan-3-one or 3-(4-bromophenyl)thiolan-3-al.
Reduction: The major product is 3-(phenyl)thiolan-3-ol.
Substitution: The major products depend on the nucleophile used, such as 3-(4-aminophenyl)thiolan-3-ol or 3-(4-thiophenyl)thiolan-3-ol.
科学的研究の応用
3-(4-Bromophenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of brominated compounds with biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Bromophenyl)thiolan-3-ol involves its interaction with molecular targets through its bromophenyl and thiolan-3-ol moieties. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)oxetan-3-ol: Similar structure but with an oxetane ring instead of a thiolane ring.
3-(4-Bromophenyl)-1-morpholino-2-phenylalkan-3-ol: Contains a morpholino group and a phenyl group in addition to the bromophenyl group.
Uniqueness
3-(4-Bromophenyl)thiolan-3-ol is unique due to the presence of the thiolan-3-ol ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the thiolan-3-ol moiety plays a crucial role .
特性
分子式 |
C10H11BrOS |
|---|---|
分子量 |
259.16 g/mol |
IUPAC名 |
3-(4-bromophenyl)thiolan-3-ol |
InChI |
InChI=1S/C10H11BrOS/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2 |
InChIキー |
VHKVHLMMWFQYKU-UHFFFAOYSA-N |
正規SMILES |
C1CSCC1(C2=CC=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



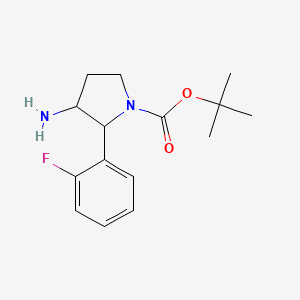

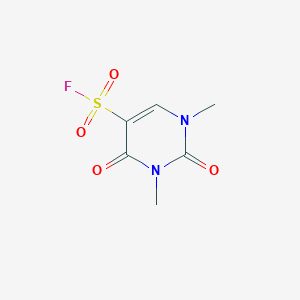
![4-[2-(tert-Butylsulfanyl)ethyl]piperidine](/img/structure/B13217828.png)
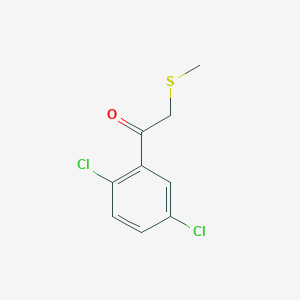
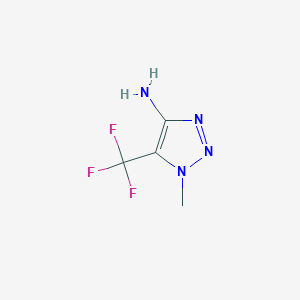
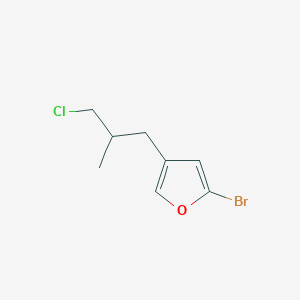
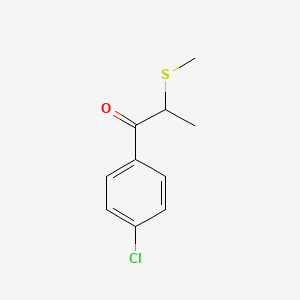
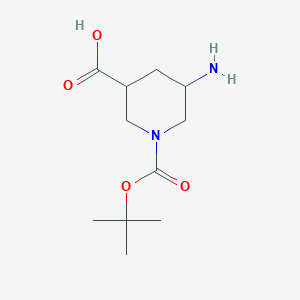

![4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13217871.png)

![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)
